Cas no 68716-15-4 (5,5'-methylenebis(2-hydroxy-4-methoxybenzophenone))

5,5'-methylenebis(2-hydroxy-4-methoxybenzophenone) structure
68716-15-4 structure
Product Name:5,5'-methylenebis(2-hydroxy-4-methoxybenzophenone)
CAS-nummer:68716-15-4
MF:C29H24O6
MW:468.497268676758
CID:971893
PubChem ID:111542
Update Time:2025-04-19

5,5'-methylenebis(2-hydroxy-4-methoxybenzophenone) Chemische en fysische eigenschappen

Naam en identificatie

    • 5,5'-methylenebis(2-hydroxy-4-methoxybenzophenone)
    • 5,5-Methylenebis(2-Hydroxy-4-Methoxybenzophenone)
    • Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane
    • [BIS(5-BENZOYL-4-HYDROXY-2-METHOXYPHENYL)METHANE]
    • [methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis[phenyl-methanon
    • 3,3''-Methylenebis(4-methoxy-6-hydroxybenzophenone)
    • Bis(2-methoxy-4-hydroxy-5-benzoylphenyl)methane
    • (5,5'-methylenebis(2-hydroxy-4-methoxy-5,1-phenylene))bis(phenylmethanone)
    • 5,5'-Methylenebis(2-hydroxy-4-methoxybenzophenone), 90%
    • [4-methoxy-5-[[2-methoxy-4-oxidanyl-5-(phenylcarbonyl)phenyl]methyl]-2-oxidanyl-phenyl]-phenyl-methanone
    • A836223
    • 5,5'-methylene-bis-(2-hydroxy-4-methoxybenzophenone)
    • 68716-15-4
    • SCHEMBL225487
    • Methanone, 1,1'-(methylenebis(6-hydroxy-4-methoxy-3,1-phenylene))bis(1-phenyl-
    • NS00014937
    • FT-0641202
    • [5-[(5-benzoyl-4-hydroxy-2-methoxyphenyl)methyl]-2-hydroxy-4-methoxyphenyl]-phenylmethanone
    • 138370-37-3
    • Methanone, [methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis[phenyl-
    • AKOS024364962
    • (Methylenebis(2-hydroxy-4-methoxy-5,1-phenylene))bis(phenylmethanone)
    • DTXSID3071723
    • Methanone, (methylenebis(6-hydroxy-4-methoxy-3,1-phenylene))bis(phenyl-
    • 5,5/'-Methylenebis(2-hydroxy-4-methoxybenzophenone)
    • DCBNMBIOGUANTC-UHFFFAOYSA-N
    • DB-055181
    • Inchi: 1S/C29H24O6/c1-34-26-16-24(30)22(28(32)18-9-5-3-6-10-18)14-20(26)13-21-15-23(25(31)17-27(21)35-2)29(33)19-11-7-4-8-12-19/h3-12,14-17,30-31H,13H2,1-2H3
    • InChI-sleutel: DCBNMBIOGUANTC-UHFFFAOYSA-N
    • LACHT: O(C)C1=CC(=C(C(C2C=CC=CC=2)=O)C=C1CC1C(=CC(=C(C(C2C=CC=CC=2)=O)C=1)O)OC)O

Berekende eigenschappen

  • Exacte massa: 468.15700
  • Monoisotopische massa: 468.15728848g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 8
  • Complexiteit: 639
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 15
  • XLogP3: 6.9
  • Topologisch pooloppervlak: 93.1Ų

Experimentele eigenschappen

  • Dichtheid: 0.55 g/mL at 25 °C(lit.)
  • Kookpunt: 223-230 °C(lit.)
  • Brekindex: 1.6000 (estimate)
  • PSA: 93.06000
  • LogboekP: 5.16780
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